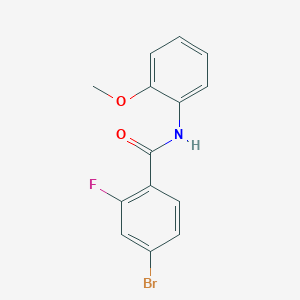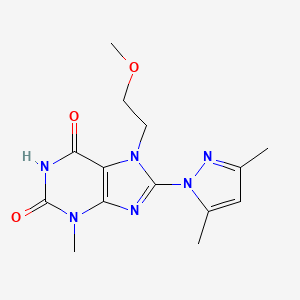![molecular formula C15H20N4 B2846671 11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene CAS No. 2034381-99-0](/img/structure/B2846671.png)
11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6400^{2,6}]dodeca-1,6-diene is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene can be achieved through a multi-step process. One common method involves the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is typically carried out in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to form the desired compound.
Chemical Reactions Analysis
11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 11-[(1-methyl-1H-pyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene include:
1-(1-methyl-1H-pyrrol-2-yl)ethanone: This compound shares the pyrrole ring structure but lacks the pyrazole ring.
2-(1-methyl-1H-pyrazol-4-yl)morpholine: This compound features a pyrazole ring but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of pyrrole and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
11-[(1-methylpyrrol-2-yl)methyl]-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-17-7-3-4-12(17)10-18-8-9-19-15(11-18)13-5-2-6-14(13)16-19/h3-4,7H,2,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADUMHATJHEFTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN3C(=C4CCCC4=N3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2846590.png)
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)
![N,7-bis(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2846592.png)
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)
![1-[(4-chlorophenyl)methyl]-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2846596.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)



![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)

![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)

